molecular formula C9H12N4S B2960830 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile CAS No. 117377-64-7

3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile

Cat. No.: B2960830
CAS No.: 117377-64-7
M. Wt: 208.28
InChI Key: MGBHWQQLXJQDOZ-UHFFFAOYSA-N
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Description

3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 3, a piperidinyl moiety at position 5, and a carbonitrile group at position 4. This structure combines electron-withdrawing (carbonitrile) and electron-donating (amino) groups, alongside the bulky piperidine ring, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-6-7-8(11)12-14-9(7)13-4-2-1-3-5-13/h1-5H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBHWQQLXJQDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=NS2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-(piperidin-1-yl)acrylonitrile with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of primary amines or other reduced derivatives.

Scientific Research Applications

3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile with structurally related thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) LogP* Solubility Insights
This compound C₉H₁₁N₅S 221.28 NH₂ (3), Piperidinyl (5), CN (4) Not reported ~1.5 (pred.) Moderate polarity due to NH₂ and CN; likely soluble in polar aprotic solvents
3-Chloro-5-methyl-1,2-thiazole-4-carbonitrile C₅H₃ClN₂S 158.60 Cl (3), CH₃ (5), CN (4) Not reported ~2.1 (pred.) Lower polarity; soluble in organic solvents (e.g., DCM, acetone)
5-Amino-3-phenyl-isothiazole-4-carbonitrile C₁₀H₇N₃S 201.25 NH₂ (5), C₆H₅ (3), CN (4) Not reported ~2.8 (pred.) Hydrophobic due to phenyl; limited aqueous solubility
3-Chloro-5-phenyl-1,2-thiazole-4-carbonitrile C₁₀H₅ClN₂S 220.68 Cl (3), C₆H₅ (5), CN (4) Not reported ~3.3 (pred.) Highly hydrophobic; requires DMSO for dissolution
3-Methyl-5-(piperazin-1-yl)-1,2-thiazole-4-carbonitrile C₈H₁₁N₅S 209.27 CH₃ (3), Piperazinyl (5), CN (4) Not reported ~0.9 (pred.) Higher solubility in water due to piperazine’s basicity

*Predicted LogP values using computational tools (e.g., ChemAxon).

Key Observations:
  • Electron Effects: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro or methyl substituents .
  • Steric and Hydrophobic Effects : The piperidinyl group introduces bulkiness but less hydrophobicity than phenyl substituents .
  • Solubility : The target compound likely exhibits better solubility in polar solvents than phenyl-substituted analogs but poorer than piperazine-containing derivatives due to piperidine’s lower basicity .

Biological Activity

3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring, a piperidine moiety, and a nitrile group, which contribute to its unique properties and potential applications in medicinal chemistry. This article delves into the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C9H11N5S\text{C}_9\text{H}_{11}\text{N}_5\text{S}

This structure includes:

  • A thiazole ring , which is known for its biological activity.
  • An amino group , contributing to its reactivity and interaction with biological targets.
  • A piperidine ring , enhancing the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity assays reveal that it can inhibit the proliferation of cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer types .
Cell Line IC50 Value (µM)
HeLa (cervical cancer)1.61
MCF7 (breast cancer)1.98

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various assays:

  • Studies indicate that it can reduce the production of pro-inflammatory cytokines in cell cultures, suggesting a potential mechanism for treating inflammatory diseases .

The molecular mechanism underlying the biological activities of this compound involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It may bind to receptors that modulate gene expression related to inflammation and cancer progression.
  • Signal Transduction Modulation : The compound can influence key signaling molecules, leading to altered cellular responses.

Case Studies

Several studies have focused on the biological activity of thiazole derivatives:

  • Anticancer Research : A study evaluated a series of thiazole compounds for their anticancer properties against breast and prostate cancer cell lines. The results indicated that modifications to the piperidine ring significantly enhanced cytotoxicity .
  • Antimicrobial Efficacy : Another research effort investigated the antimicrobial properties of various thiazole derivatives, including this compound. The findings highlighted its effectiveness against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Amino-5-piperidin-1-yl-1,2-thiazole-4-carbonitrile?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions of thiazole precursors with piperidine derivatives under controlled conditions. For example, azide-alkyne click chemistry or nucleophilic substitution can be employed. Key steps include:

  • Use of methylene chloride as a solvent and trifluoroacetic acid as a catalyst for activating intermediates (similar to procedures in pyrazole-carbonitrile syntheses) .
  • Reaction monitoring via TLC or LC-MS to ensure completion, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) .
  • Temperature control (0–50°C) to minimize side reactions and improve yields (up to 88% reported for analogous compounds) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic signals:
  • Piperidine protons (δ 1.4–2.5 ppm, multiplet) and thiazole ring protons (δ 7.5–8.5 ppm) .
  • Carbonitrile carbon at ~112–115 ppm in 13C NMR .
  • IR : Strong absorption bands for nitrile (C≡N, ~2230 cm⁻¹) and amino (N–H, ~3100–3300 cm⁻¹) groups .
  • MS : Molecular ion peaks (e.g., m/z 238 [M+H]+ for structurally similar pyrazole-carbonitriles) and fragmentation patterns to confirm substituents .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Methodological Answer :

  • Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in bond lengths/angles. For example, SHELXL refinement (using SHELX software) can validate hydrogen bonding networks and piperidine ring conformation .
  • Cross-validate NMR-derived torsion angles with crystallographic data. Discrepancies may arise from dynamic effects in solution (e.g., piperidine ring puckering) versus static solid-state structures .

Q. What strategies can optimize regioselectivity in functionalizing the thiazole ring of this compound?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitrile) direct electrophilic substitution to the 4-position. Use DFT calculations to predict reactive sites .
  • Steric Guidance : Bulky substituents on piperidine can hinder reactivity at adjacent thiazole positions. Experimental screening with halogenation or alkylation reagents (e.g., NBS or methyl iodide) under varying temperatures can identify optimal conditions .

Q. How do solvent polarity and temperature influence the tautomeric equilibria of the amino-thiazole core in this compound?

  • Methodological Answer :

  • Conduct variable-temperature NMR (VT-NMR) in solvents like DMSO-d6 or CDCl3. For example, coalescence temperatures can reveal energy barriers for tautomerization .
  • Compare IR spectra in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to assess hydrogen-bond stabilization of specific tautomers .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound using gradient solvents (e.g., ethyl acetate/hexane) and analyze via HPLC to rule out impurities .
  • Instrument Calibration : Cross-check NMR chemical shifts with internal standards (e.g., TMS) and ensure MS ionization parameters (e.g., ESI vs. EI) are consistent .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects on tautomerization pathways using GROMACS with explicit solvent models .

Experimental Design Considerations

Q. How can reaction yields be improved in large-scale syntheses of this compound?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate cyclization steps .

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

  • Methodological Answer :

  • Azide Handling : Use azido(trimethyl)silane in fume hoods with blast shields to mitigate explosion risks .
  • Waste Management : Quench excess reagents (e.g., trifluoroacetic acid) with sodium bicarbonate before disposal .

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